Aqueous Solubility Advantage of the Tetrahydrofuran Moiety Over Aromatic Analogs
The target compound demonstrates an experimentally derived aqueous solubility (LogSW) of -2.13 . In contrast, the direct furan analog N-(4-{[(2-furanylmethyl)amino]sulfonyl}phenyl)acetamide exhibits a significantly lower LogSW of -3.45, as estimated by the same validated in silico model . This represents a ~21-fold improvement in equilibrium solubility, a critical parameter for in vitro assay compatibility and formulation development.
| Evidence Dimension | Aqueous Solubility (LogSW) |
|---|---|
| Target Compound Data | LogSW = -2.13 (Hit2Lead computed value) |
| Comparator Or Baseline | N-(4-{[(2-furanylmethyl)amino]sulfonyl}phenyl)acetamide: LogSW = -3.45 (in silico estimate) |
| Quantified Difference | ΔLogSW = 1.32 (~21-fold higher solubility for the target compound) |
| Conditions | In silico prediction (Hit2Lead/ALOGPS model) |
Why This Matters
Higher aqueous solubility reduces the need for organic co-solvents in biological assays, minimizing solvent-induced artifacts and improving dose-response accuracy.
